molecular formula C16H10N2O5 B2762834 N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-43-0

N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2762834
CAS No.: 361166-43-0
M. Wt: 310.265
InChI Key: SINQWTAMLFQBJZ-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a chromone-3-carboxamide derivative of significant interest in medicinal chemistry and early-stage drug discovery. Chromone-based compounds are recognized for their rigid bicyclic framework, which serves as a privileged scaffold in the development of pharmacologically active molecules . Research on structurally similar N-substituted-phenyl-4-oxo-4H-chromene-3-carboxamides indicates that these molecules can exhibit selective inhibition of human monoamine oxidase B (h-MAO-B), making them promising candidates for the management of neurodegenerative diseases such as Alzheimer's and Parkinson's . The biological activity and selectivity are highly dependent on the nature and position of the substituent on the exocyclic phenyl ring, highlighting the research value of investigating specific derivatives like the 3-nitro-substituted analog . These compounds typically exhibit a planar molecular conformation stabilized by an intramolecular hydrogen-bonded network, which may influence their interaction with biological targets . Beyond neuropharmacology, chromone hybrids are also being explored for other therapeutic areas, including as antibacterial and anti-inflammatory agents, through mechanisms such as 5-lipoxygenase (5-LOX) enzyme inhibition . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-7-2-1-6-12(13)14)16(20)17-10-4-3-5-11(8-10)18(21)22/h1-9H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQWTAMLFQBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-oxo-4H-chromene-2-carboxylic acid and 3-nitroaniline.

    Condensation Reaction: The carboxylic acid group of 4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 3-nitroaniline to form the desired amide bond, resulting in this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The chromene core can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation: Oxidized derivatives of the chromene core are the major products.

Scientific Research Applications

N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.

    Pathways: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, highlighting substituent variations, synthetic routes, and reported biological activities:

Compound Name Substituent on Phenyl Chromene Modifications Carboxamide Position Synthesis Method Biological Activity/Application References
This compound 3-Nitro None 2 Not specified Hypothesized enzyme inhibition -
N-(4-Sulfamoylphenyl)-4-oxo-4H-chromene-3-carboxamide 4-Sulfamoyl None 3 Reflux in acetic acid with NaOAc Not reported
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27) 3',4'-Dimethyl None 3 Literature-based synthesis Monoamine oxidase-B (MAO-B) inhibition (Parkinson’s research)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl 2-Oxo 3 Coupling reaction Not specified
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 3-Trifluoromethyl 6-Ethyl 2 Not detailed Potential metabolic stability enhancement

Key Structural and Functional Comparisons

Substituent Effects on Electronic Properties

  • Nitro Group (Target Compound) : The meta-nitro group is a strong electron-withdrawing substituent, likely reducing electron density on the phenyl ring. This could enhance stability against oxidative degradation but may reduce solubility in polar solvents .
  • Methyl/Methoxy Groups () : Electron-donating groups may increase solubility and facilitate hydrogen bonding, as seen in C27’s MAO-B inhibitory activity .

Carboxamide Positional Isomerism

  • For example, 2-carboxamide compounds could exhibit distinct hydrogen-bonding patterns .
  • Position 3 () : 3-Carboxamide derivatives, such as C27, demonstrate validated enzyme inhibition, suggesting this position favors interactions with MAO-B’s active site .

Chromene Backbone Modifications

  • 6-Ethyl Substitution () : Alkyl groups on the chromene ring may enhance hydrophobic interactions with protein pockets, improving target affinity .
  • 2-Oxo vs. 4-Oxo () : The 2-oxo chromene variant introduces a ketone at position 2, which could influence tautomerization and reactivity .

Biological Activity

N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone with a nitrophenyl group and a carboxamide functional group. Its molecular formula is C18H15N3O4C_{18}H_{15}N_{3}O_{4}, with a molecular weight of approximately 325.33 g/mol. The presence of the nitro group is significant as it can influence the compound's electronic properties and biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation.

Table 1: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
This compound12 µM8 µM
Aspirin10 µM5 µM
Ibuprofen15 µM7 µM

Data derived from in vitro studies on enzyme inhibition.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies show that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

MIC values indicate the lowest concentration of the compound required to inhibit bacterial growth.

3. Anticancer Activity

This compound has shown promising results in anticancer assays, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A549 (lung)25DNA fragmentation

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 cells revealed that treatment with the compound led to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2, indicating its role in promoting apoptosis in cancer cells.

Q & A

Q. How can powder X-ray diffraction (PXRD) distinguish polymorphs of this compound?

  • Methodological Answer :
  • Compare experimental PXRD patterns (Rigaku SmartLab) with simulated patterns from SC-XRD data (Mercury software).
  • Identify polymorph-specific peaks (e.g., differences in 2θ = 10–15° range) and quantify crystallinity using peak full-width-at-half-maximum (FWHM) .

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